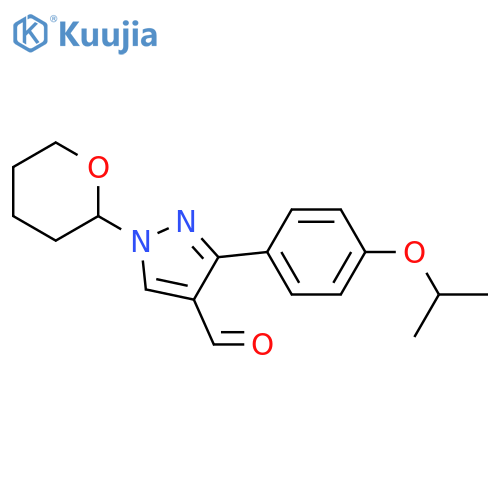

Cas no 1635389-29-5 (3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde)

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde

-

- インチ: 1S/C18H22N2O3/c1-13(2)23-16-8-6-14(7-9-16)18-15(12-21)11-20(19-18)17-5-3-4-10-22-17/h6-9,11-13,17H,3-5,10H2,1-2H3

- InChIKey: BMLTWGJGFCPDJW-UHFFFAOYSA-N

- ほほえんだ: C1CCCC(N2C=C(C=O)C(C3=CC=C(OC(C)C)C=C3)=N2)O1

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1292811-1g |

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde |

1635389-29-5 | 95% | 1g |

$2235 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1292811-25mg |

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde |

1635389-29-5 | 95% | 25mg |

$290 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1292811-1g |

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde |

1635389-29-5 | 95% | 1g |

$2235 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1292811-25mg |

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde |

1635389-29-5 | 95% | 25mg |

$290 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1292811-1g |

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde |

1635389-29-5 | 95% | 1g |

$2235 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1292811-500mg |

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde |

1635389-29-5 | 95% | 500mg |

$1430 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1292811-100mg |

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde |

1635389-29-5 | 95% | 100mg |

$555 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1292811-25mg |

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde |

1635389-29-5 | 95% | 25mg |

$290 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1292811-100mg |

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde |

1635389-29-5 | 95% | 100mg |

$555 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1292811-50mg |

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde |

1635389-29-5 | 95% | 50mg |

$340 | 2025-02-21 |

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde 関連文献

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehydeに関する追加情報

Comprehensive Analysis of 3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1635389-29-5)

In the realm of organic chemistry and pharmaceutical research, 3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 1635389-29-5) has emerged as a compound of significant interest. This pyrazole derivative is characterized by its unique molecular structure, which combines a tetrahydro-pyran ring and an isopropoxy-phenyl group. Such structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and material science applications.

The compound's CAS number 1635389-29-5 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication across scientific literature and databases. Its aldehyde functional group at the 4-position of the pyrazole ring offers versatile reactivity, enabling further derivatization through condensation, reduction, or nucleophilic addition reactions. This flexibility has sparked interest in its potential as a building block for small-molecule inhibitors and biologically active compounds, aligning with current trends in targeted therapy development.

Recent advancements in heterocyclic chemistry have highlighted the importance of pyrazole-based scaffolds, with 3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde being no exception. The tetrahydro-pyran moiety in its structure contributes to improved metabolic stability and bioavailability—a key consideration in modern drug design. Researchers are particularly intrigued by its potential applications in kinase inhibition and GPCR modulation, areas that dominate current pharmaceutical research.

From a synthetic chemistry perspective, the compound's isopropoxy-phenyl substituent offers interesting possibilities for structure-activity relationship (SAR) studies. This group can influence the molecule's lipophilicity and spatial orientation, factors that are crucial in medicinal chemistry optimization. The growing demand for fragment-based drug discovery (FBDD) approaches has further increased the relevance of such well-functionalized intermediates in pharmaceutical R&D pipelines.

The pyrazole-4-carbaldehyde core of this compound has shown promise in various catalyzed cross-coupling reactions, making it valuable for constructing diverse molecular architectures. Its compatibility with modern green chemistry techniques, such as microwave-assisted synthesis and flow chemistry, aligns with the industry's shift toward more sustainable practices. These attributes make CAS No. 1635389-29-5 particularly attractive for researchers working on high-throughput screening libraries and combinatorial chemistry approaches.

Analytical characterization of 3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are essential for reproducible research outcomes. The growing availability of computational chemistry tools has also enabled more efficient study of its conformational preferences and potential binding modes with biological targets.

In material science applications, the compound's aromatic-aldehyde hybrid structure offers interesting possibilities for developing functional materials. Its potential use in coordination chemistry as a ligand for metal complexes has been explored, particularly in the context of catalytic systems and luminescent materials. This versatility across disciplines underscores the importance of thorough characterization and understanding of its physicochemical properties.

As research into privileged structures in medicinal chemistry continues to evolve, compounds like 3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde gain increasing attention. The pharmaceutical industry's focus on targeted drug delivery and personalized medicine creates new opportunities for such carefully designed molecular scaffolds. Its balanced combination of aromatic and aliphatic components makes it particularly interesting for addressing challenges in CNS drug development and blood-brain barrier penetration.

The synthesis and application of CAS No. 1635389-29-5 continue to be active areas of investigation, with recent literature highlighting innovative routes to its preparation and novel derivatives. As the scientific community places greater emphasis on intellectual property protection in drug discovery, such well-characterized intermediates become increasingly valuable. The compound's structural features also make it relevant to current discussions about molecular diversity and scaffold hopping strategies in lead optimization.

Looking forward, 3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde is poised to maintain its relevance in chemical research. Its adaptability to various click chemistry approaches and compatibility with high-throughput experimentation platforms position it as a valuable tool for modern discovery programs. As the boundaries between traditional medicinal chemistry and chemical biology continue to blur, such multifunctional intermediates will likely play increasingly important roles in bridging these disciplines.

1635389-29-5 (3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde) 関連製品

- 299164-09-3(3-(4-Bromo-2-methylphenyl)-β-alanine)

- 21691-52-1(tert-butyl (2R)-2-amino-3-methylbutanoate)

- 2566-59-8((+)-(1S,2R)-bicycloheptane-2-carboxylic acid)

- 116430-60-5(Vapreotide Acetate)

- 2470436-97-4(5-Methyl-1,2-dihydropyrrole-5-carboxylic acid;hydrochloride)

- 1241123-20-5(2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1999904-79-8(3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2229093-07-4(1,1,1-Trifluoro-3-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine)

- 1357624-97-5(1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-)

- 1516499-22-1(5-(3-chloro-2-fluorophenyl)-1,2-oxazol-3-amine)